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4H-thieno[3,2-b]pyrrol-5(6H)-one

Cat. No.: B597877
CAS No.: 14298-19-2
M. Wt: 139.172
InChI Key: GNJWHCYBYKQBKO-UHFFFAOYSA-N
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Description

4H-thieno[3,2-b]pyrrol-5(6H)-one (CAS 14298-19-2) is a fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This yellow to brown solid has a molecular formula of C6H5NOS and a molecular weight of 139.18 g/mol. It should be stored at 2-8°C. The 4H-thieno[3,2-b]pyrrole core is a recognized privileged structure in pharmaceutical research, capable of yielding potent biological activity through interactions with multiple enzyme targets . This specific lactone derivative provides a key synthetic intermediate for developing novel therapeutic agents. Research into this class of compounds has demonstrated significant promise in several areas. The thieno[3,2-b]pyrrole scaffold has been identified in compounds exhibiting potent antiviral activity against neurotropic alphaviruses such as Western, Eastern, and Venezuelan equine encephalitis viruses, which are considered potential bioterrorism agents due to the lack of approved treatments . Furthermore, pyrrole-containing hybrids are extensively investigated as potential anticancer agents , with studies focusing on their mechanism of action, biological activity, and structure-activity relationships . The structural features of this fused ring system, particularly its ability to bind to biological targets through intermolecular hydrogen bonds and modulate the physicochemical properties of drug candidates, make it particularly valuable for rational drug design . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NOS B597877 4H-thieno[3,2-b]pyrrol-5(6H)-one CAS No. 14298-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dihydrothieno[3,2-b]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-6-3-5-4(7-6)1-2-9-5/h1-2H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJWHCYBYKQBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670510
Record name 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14298-19-2
Record name 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4h Thieno 3,2 B Pyrrol 5 6h One and Its Derivatives

Classical Approaches to Thienopyrrolone Ring Systems

The traditional synthesis of thienopyrrolone ring systems often involves the construction of the pyrrolone ring onto a pre-existing thiophene (B33073) core or the simultaneous formation of both rings. These methods are broadly categorized into cyclization reactions and named reactions that provide key precursors.

Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the 4H-thieno[3,2-b]pyrrol-5(6H)-one system. These reactions typically involve the formation of a new bond between substituents on the thiophene ring to close the five-membered pyrrolone ring.

A fundamental approach to forming the pyrrolone ring involves the intramolecular condensation between an amino group and a carbonyl-containing function, such as an ester or a carboxylic acid, positioned appropriately on a thiophene scaffold. This acid-catalyzed reaction proceeds through a nucleophilic attack of the amine onto the carbonyl carbon, followed by the elimination of a small molecule, typically water or an alcohol, to yield the cyclic amide (lactam) structure of the thienopyrrolone. wikipedia.orglibretexts.orgpressbooks.pub

The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to form the final product. wikipedia.orglibretexts.org The reaction is often driven to completion by the removal of water, for instance, through azeotropic distillation. wikipedia.org The key starting material for this transformation is a 2-amino-3-carboxyester or a 3-amino-2-carboxyester thiophene derivative. For example, the cyclization of 2-aminothiophene-3-carboxylate derivatives can be achieved using strong bases or thermal conditions to afford the corresponding thieno[3,2-b]pyrrolones. One study reported the cyclization of 2-aminothiopheneacetate using aluminum chloride (AlCl₃) to obtain the key intermediate for the synthesis of thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones. tandfonline.com

Table 1: Examples of Intramolecular Amine-Carbonyl Condensation

Thiophene PrecursorReagent/ConditionProductReference
2-aminothiopheneacetateAlCl₃4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one intermediate tandfonline.com
Primary amine and aldehyde/ketoneAcid catalystImine (via carbinolamine) libretexts.orgpressbooks.pub

The Dieckmann condensation is an intramolecular reaction of diesters in the presence of a base to form β-keto esters. wikipedia.orglibretexts.orgopenstax.org This methodology can be adapted to synthesize the thienopyrrolone ring system. The process involves an intramolecular Claisen condensation of a suitably substituted thiophene diester. wikipedia.orgopenstax.orglibretexts.org

The reaction is initiated by the deprotonation of an α-carbon to one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.orgopenstax.org For the synthesis of the thieno[3,2-b]pyrrolone scaffold, this would typically involve a thiophene substituted at the 2- and 3-positions with ester-containing side chains, one of which also incorporates a nitrogen atom. This method is particularly effective for forming five- and six-membered rings due to their inherent steric stability. wikipedia.org

Table 2: Key Features of Dieckmann Cyclization

FeatureDescription
Reaction TypeIntramolecular Claisen condensation
Starting MaterialDiesters (e.g., 1,6-diesters for 5-membered rings)
ReagentBase (e.g., sodium ethoxide)
ProductCyclic β-keto ester
Driving ForceFormation of a stable cyclic enolate

The thermal cyclization of azidoacrylates represents another pathway to the thienopyrrolone core. This reaction proceeds through the thermal decomposition of an azide (B81097) group to form a highly reactive nitrene intermediate. The nitrene can then undergo an intramolecular C-H insertion or cyclization onto an adjacent aromatic ring.

In the context of thienopyrrolone synthesis, a thiophene ring substituted with an azidoacrylate side chain serves as the precursor. Upon heating, the azide decomposes, and the resulting nitrene inserts into a C-H bond of the thiophene ring to form the fused pyrrolone system. researchgate.net A study has shown that the decomposition of azidothiophenes can lead to the formation of thieno[3,2-b]pyrroles. researchgate.net This method is part of a broader class of reactions involving nitrene intermediates, which are powerful tools for the construction of nitrogen-containing heterocycles.

Hemetsberger–Knittel Protocol and its Adaptations

The Hemetsberger–Knittel synthesis is a classic method for the preparation of pyrroles from α-azido-α,β-unsaturated esters. This protocol can be adapted for the synthesis of thieno[3,2-b]pyrrolones. The reaction involves the thermal or photochemical decomposition of an α-azidoacrylate precursor that is attached to a thiophene ring.

The key step is the formation of a vinyl nitrene intermediate, which then cyclizes onto the thiophene ring. Subsequent rearrangement leads to the formation of the pyrrole (B145914) ring fused to the thiophene. This method provides a direct route to the thienopyrrole skeleton, which can then be further functionalized to the desired thienopyrrolone.

Fiesselmann Reaction for Thiophene Precursors

The Fiesselmann reaction is a powerful tool for the synthesis of substituted thiophenes, which can then serve as precursors for the construction of the this compound ring system. wikipedia.orgderpharmachemica.com The reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes in the presence of a base. wikipedia.orgderpharmachemica.comyoutube.com This produces 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org

These thiophene products, bearing hydroxyl and carboxylate functionalities, are versatile intermediates. For instance, the hydroxyl group can be converted into an amino group, and the carboxylate can be involved in a subsequent intramolecular cyclization to form the pyrrolone ring. A variation of the Fiesselmann synthesis can also yield 3-aminothiophenes directly if the substrate contains a nitrile group instead of an ester. wikipedia.org The Fiesselmann reaction has been successfully applied to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives, showcasing its utility in building complex fused systems. nih.gov

Table 3: Fiesselmann Reaction Components and Products

Reactant 1Reactant 2Product TypeReference
α,β-acetylenic estersThioglycolic acid derivatives3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.orgderpharmachemica.com
Aryl-substituted acrylonitrilesThioglycolic acid derivatives3-aminothiophene derivatives wikipedia.orgnih.gov
3-chlorothiophene-2-carboxylatesMethyl thioglycolate3-hydroxythieno[3,2-b]thiophene-2-carboxylates nih.gov

Advanced and Catalytic Synthesis of this compound

Modern synthetic strategies increasingly rely on catalytic methods to achieve efficient and selective synthesis of the this compound core and its analogues. These advanced techniques offer advantages in terms of yield, regioselectivity, and the ability to introduce molecular diversity.

The Wolff rearrangement, a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846), is a powerful tool in organic synthesis. wikipedia.org This rearrangement can be induced thermally, photochemically, or through transition metal catalysis, with rhodium(II) catalysts being particularly effective. wikipedia.orgsci-hub.se The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles. organic-chemistry.org

In the context of thienopyrrolone synthesis, the rhodium(II)-catalyzed Wolff rearrangement of α-diazoketones derived from thiophenes provides a route to the 4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one scaffold. The proposed mechanism involves the initial generation of a rhodium carbene from the diazoketone, followed by a Wolff rearrangement to form a ketene intermediate. This ketene is then intramolecularly attacked by an amino group at the C-3 position of the thiophene ring to yield the target thienopyrrolone. sci-hub.se This method has been reported to produce the desired products in excellent to quantitative yields. sci-hub.se

A study on the rhodium(II) acetate (B1210297) catalyzed reaction of 3-diazo-1-(indol-3-yl)-propane-1,2-dione illustrated a competing reaction pathway. Instead of the expected intramolecular cyclization, the reaction yielded 3-acetylindole. The proposed mechanism involves a Wolff rearrangement to a ketene intermediate, which upon reaction with water and subsequent decarboxylation, leads to the observed product. scielo.org.mx

Table 1: Rhodium(II)-Mediated Reactions in Heterocyclic Synthesis

Catalyst Reactant(s) Product(s) Key Findings Reference(s)
Rhodium(II) acetate α-diazoketones with an amino group at C-3 of the thiophene ring 4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-ones Excellent to quantitative yields via Wolff rearrangement and intramolecular cyclization. sci-hub.se
Rhodium(II) acetate 3-diazo-1-(indol-3-yl)-propane-1,2-dione 3-acetylindole Formation of an unexpected product through a Wolff rearrangement-decarboxylation sequence. scielo.org.mx
[Cp*RhCl2]2/AgSbF6 3-(acetylamino)thiophene and diphenylacetylene 4-acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole Direct annulation of (acetylamino)thiophenes with alkynes to form the thieno[3,2-b]pyrrole core. nii.ac.jp

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the construction of the thieno[3,2-b]pyrrole skeleton. sci-hub.se

A modular synthesis approach for densely functionalized thieno[3,2-b]pyrroles has been developed, which utilizes a Sonogashira coupling to introduce an acetylene (B1199291) group onto a thiophene precursor. sci-hub.se Subsequent palladium-catalyzed heteroannulation of the internal alkyne leads to the formation of the pyrrole ring, completing the thieno[3,2-b]pyrrole scaffold. sci-hub.se This flexible method allows for the introduction of substituents at positions 4, 5, and 6 of the thienopyrrole nucleus. sci-hub.se

Furthermore, palladium catalysis is employed in domino reactions for the synthesis of related fused thiophene systems like benzo[b]thiophenes and thieno[3,2-b]thiophenes, highlighting the versatility of this catalytic approach. acs.org

Table 2: Palladium-Catalyzed Reactions in the Synthesis of Thieno[3,2-b]pyrroles and Related Heterocycles

Reaction Type Catalyst System Substrates Product Key Features Reference(s)
Sonogashira Coupling / Heteroannulation Pd(PhCN)2Cl2/P(t-Bu)3 Bromo-thiophenes, Phenylacetylene Functionalized thieno[3,2-b]pyrroles Modular synthesis allowing for diversification at positions 4, 5, and 6. sci-hub.se
C–S Bond Formation / Cross-Coupling / Cyclization Palladium catalyst Thiourea (B124793), Aryl halides Biarylthioethers, Benzo[b]thiophenes, Thieno[3,2-b]thiophenes Domino reaction using thiourea as a dihydrosulfide surrogate. acs.org
Suzuki Cross-Coupling Pd(PPh3)4 3-bromo-2-phenylthieno[3,2-b]pyridine, (Hetero)arylboronic acids 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines Functionalization of a related thieno-fused heterocyclic system. researchgate.net

Lewis acids play a crucial role in directing the regioselectivity of electrophilic substitution reactions, such as acylation, on aromatic and heteroaromatic rings. In the synthesis of functionalized 4H-thieno[3,2-b]pyrrole derivatives, the choice of Lewis acid catalyst can determine the position of acylation. acs.org

A study on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrated that the use of Aluminum chloride (AlCl3) as a catalyst leads to the regioselective introduction of an acyl group at the C-3 position of the thiophene ring. acs.orgresearchgate.net In contrast, when Tin(IV) chloride (SnCl4) is used as the catalyst, the acyl group is regioselectively introduced at the C-6 position of the pyrrole ring. acs.orgresearchgate.net This differential reactivity allows for the targeted synthesis of specific isomers. Furthermore, a sequential acylation strategy can be employed, first using AlCl3 to acylate the thiophene ring, followed by the use of SnCl4 to introduce a second, different acyl group onto the pyrrole ring, leading to mixed diketones. acs.orgacs.org

Table 3: Regioselective Acylation of Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Lewis Acid Catalyst Acylating Agent Solvent Position of Acylation Key Outcome Reference(s)
AlCl3 Acetyl chloride Dichloroethane C-3 (Thiophene ring) Regioselective acylation of the thiophene ring. acs.orgresearchgate.net
SnCl4 Acetyl chloride Dichloroethane C-6 (Pyrrole ring) Regioselective acylation of the pyrrole ring. acs.orgresearchgate.net
AlCl3 then SnCl4 Different acyl chlorides Nitromethane C-3 then C-6 Stepwise synthesis of mixed diketones. acs.orgacs.org

Derivatization Strategies and Functionalization

The functionalization of the 4H-thieno[3,2-b]pyrrole core is essential for exploring the structure-activity relationships of its derivatives. Various strategies have been developed to introduce substituents at different positions of the heterocyclic system.

N-alkylation of the pyrrole nitrogen is a common derivatization strategy. The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be achieved using various alkylating agents such as methyl iodide, and allyl, propargyl, and benzyl (B1604629) bromides in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Another set of conditions for the N-alkylation of methyl thieno[3,2-b]pyrrole-5-carboxylates involves using different alkylating agents in acetonitrile (B52724) with potassium carbonate (K2CO3) and 18-crown-6 (B118740) as a catalyst. bohrium.com These N-substituted derivatives can then be further transformed, for example, by reduction of the ester group to an alcohol. researchgate.net

Functionalization at specific carbon atoms of the thieno[3,2-b]pyrrole ring system allows for the synthesis of a wide range of derivatives.

C-5 Position: The carboxylate group at the C-5 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides by reaction with amines. bohrium.com Alternatively, the carboxylic acid can be transformed into acyl azides, which can then be converted to isocyanates and subsequently to ureas. bohrium.com The ester can also be converted to a hydrazide, which serves as a precursor for the synthesis of other heterocyclic rings, such as 1,2,4-triazoles. bohrium.comresearchgate.net

C-3 Position: As discussed previously, the C-3 position can be selectively acylated using AlCl3 as a catalyst. acs.orgresearchgate.net

C-6 Position: The C-6 position can be acylated using SnCl4 as the catalyst. acs.orgresearchgate.net Bromination of the thieno[3,2-b]pyrrole core can also occur at this position. For instance, bromination of a thieno[3,2-b]pyrrole ester with N-bromosuccinimide can yield a mixture of C-2 and C-6 bromo-substituted products. researchgate.net

The development of combinatorial libraries of 4H-thieno[3,2-b]pyrrole derivatives has been a focus of research, employing parallel solution-phase synthesis techniques to generate a multitude of compounds for biological screening. bohrium.comacs.orgnih.gov These libraries are built upon the various functionalization strategies described above. bohrium.comacs.orgnih.gov

Conversion of Carboxylate Groups to Reactive Functionalities

A key strategy in the diversification of the 4H-thieno[3,2-b]pyrrole scaffold involves the transformation of carboxylate groups, typically present as alkyl esters in precursor molecules, into a variety of other reactive functionalities. acs.orgnih.gov This approach allows for the subsequent introduction of a wide range of substituents and the construction of more complex, annulated heterocyclic systems. bohrium.comnih.gov

The initial step often involves the hydrolysis of an ester, such as a methyl or ethyl carboxylate, to the corresponding carboxylic acid. bohrium.comresearchgate.net This carboxylic acid is a versatile intermediate that can be converted into several other functional groups. For instance, activation of the carboxylic acid, commonly with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), facilitates the formation of carboxamides upon reaction with primary and secondary amines. bohrium.com The use of bifunctional amines in this step can introduce further complexity into the final molecule. bohrium.com

Another important transformation is the conversion of the carboxylic acid to an acyl azide, which can be achieved by reacting the acid with sodium azide. bohrium.com These acyl azides can then undergo a Curtius rearrangement to form isocyanates. bohrium.com The resulting isocyanates are reactive intermediates that can be trapped with various nucleophiles, such as anilines, to produce ureas. bohrium.com

Furthermore, the ester functionality can be converted into a hydrazide by reaction with hydrazine. bohrium.com This hydrazide can then serve as a precursor for the synthesis of other heterocyclic rings, such as 1,2,4-triazoles. bohrium.com

A summary of these transformations is presented in the table below.

Initial Functional Group Reagents/Conditions Resulting Functional Group Subsequent Reactions Reference
Alkyl CarboxylateHydrolysis (e.g., with a base)Carboxylic AcidConversion to carboxamides, acylazides, etc. bohrium.comresearchgate.net
Carboxylic AcidCDI, primary/secondary aminesCarboxamide- bohrium.com
Carboxylic AcidNaN₃, then heatIsocyanate (via Acyl Azide)Reaction with anilines to form ureas bohrium.com
Alkyl CarboxylateHydrazineHydrazideReaction with isothiocyanates, orthoethers bohrium.com

Synthesis of Substituted Thienopyrrolone Analogs

The synthesis of substituted analogs of this compound is crucial for exploring the structure-activity relationships of this class of compounds. Various methods have been developed to introduce substituents at different positions of the thienopyrrole core.

Alkylation at the pyrrole nitrogen is a common strategy. nih.govresearchgate.net For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be alkylated with a range of alkylating agents, such as methyl iodide or benzyl bromide, in the presence of a base like sodium hydride or potassium carbonate with a phase-transfer catalyst like 18-crown-6. bohrium.comresearchgate.net

Another approach involves the construction of the thienopyrrole ring system from suitably substituted precursors. One such method is the rhodium(II)-mediated Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates, which affords 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones. acs.org

The Fiesselmann reaction provides a route to 4-amino-5-arylthiophene-2-carboxylates, which can then be used to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives through the photochemical or thermal decomposition of the corresponding 4-azido derivatives. bohrium.com This method is particularly useful for creating thieno[3,2-b]indole systems, which are of interest for their potential applications as organic semiconductors. bohrium.com

Furthermore, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols can be obtained by the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate followed by reduction with lithium aluminum hydride. researchgate.net These methanol (B129727) derivatives can then undergo self-condensation or be used in other reactions to generate further analogs. researchgate.net

Synthetic Strategy Key Reagents/Intermediates Type of Analog Produced Reference
N-AlkylationAlkyl halides, base (NaH or K₂CO₃/18-crown-6)N-substituted thienopyrrolones bohrium.comresearchgate.net
Wolff Rearrangement3-(Thieno-2-yl)-3-oxo-2-diazopropanoates, Rh₂(OAc)₄5,6-Dihydro-4H-thieno[3,2-b]pyrrol-5-ones acs.org
Fiesselmann Reaction/Azide Decomposition4-Azido-5-arylthiophene-2-carboxylatesFused 4H-thieno[3,2-b]pyrroles (e.g., thieno[3,2-b]indoles) bohrium.com
Reduction of CarboxylateLiAlH₄(4H-thieno[3,2-b]pyrrol-5-yl)methanols researchgate.net

Combinatorial Synthesis Approaches

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of thieno[3,2-b]pyrrole derivatives for high-throughput screening. bohrium.comnih.gov These approaches typically employ parallel solution-phase synthesis, which allows for the efficient production of a multitude of analogs with diverse substitution patterns. acs.orgnih.gov

A common combinatorial strategy starts with a central scaffold, such as alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates. bohrium.comnih.gov This core can then be subjected to a series of reactions in a parallel format. For example, libraries of 4-substituted methyl thieno[3,2-b]pyrrole-5-carboxylates can be generated by alkylating the pyrrole nitrogen with a wide variety of alkylating agents. bohrium.com

The carboxylate group of this initial library can then be hydrolyzed to the corresponding carboxylic acids. bohrium.com These acids can then be reacted with a diverse set of amines to produce a library of carboxamides, or converted to acyl azides and then isocyanates to generate a library of ureas upon reaction with various anilines. bohrium.com

This combinatorial approach allows for the systematic exploration of the chemical space around the 4H-thieno[3,2-b]pyrrole core, which is invaluable for the discovery of new compounds with desired biological activities. bohrium.com The use of simple manual techniques for parallel reactions coupled with straightforward purification procedures enables the generation of high-purity final products. nih.gov

The development of these combinatorial libraries has significantly expanded the number of available thieno[3,2-b]pyrrole derivatives, providing a rich source of compounds for drug discovery and materials science research. bohrium.combohrium.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, allows for the complete assignment of the thienopyrrolone skeleton.

The ¹H NMR spectrum of 4H-thieno[3,2-b]pyrrol-5(6H)-one is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the N-H proton of the pyrrolidinone ring.

Thiophene Protons (H-2 and H-3): The two protons on the thiophene ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The H-3 proton, being adjacent to the electron-donating sulfur atom, would typically resonate slightly upfield compared to the H-2 proton. Their chemical shifts are anticipated in the range of δ 6.5-7.5 ppm. These two protons will show coupling to each other, resulting in a characteristic doublet pattern for each, with a coupling constant (³JHH) typically around 5.0 Hz.

Pyrrolidinone Protons (H-6): The methylene (B1212753) protons at the C-6 position are adjacent to the nitrogen atom and are expected to produce a singlet in the range of δ 3.5-4.5 ppm.

Amide Proton (N-H): The proton attached to the nitrogen atom (N-4) is part of a secondary amide (lactam). Its signal is typically broad due to quadrupole broadening and hydrogen exchange. The chemical shift is highly dependent on the solvent and concentration and is expected to appear significantly downfield, generally in the range of δ 7.5-9.0 ppm.

For substituted derivatives, such as the widely studied ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, these fundamental signals are shifted and supplemented by signals from the substituent groups. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-2~7.0 - 7.5Doublet (d)³J(H2-H3) ≈ 5.0
H-3~6.5 - 7.0Doublet (d)³J(H3-H2) ≈ 5.0
H-6 (CH₂)~3.5 - 4.5Singlet (s)-
N-H~7.5 - 9.0Broad Singlet (br s)-

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, representing each unique carbon atom in the molecule.

Carbonyl Carbon (C-5): The most deshielded carbon is the carbonyl carbon of the lactam, which is expected to have a chemical shift in the range of δ 165-175 ppm.

Thiophene and Pyrrole (B145914) Carbons (C-2, C-3, C-3a, C-7a): The four sp²-hybridized carbons of the fused ring system are expected to resonate in the aromatic region, typically between δ 110-150 ppm. The bridgehead carbons (C-3a and C-7a) are generally observed at the lower field end of this range due to their quaternary nature and fusion point.

Methylene Carbon (C-6): The sp³-hybridized carbon of the methylene group adjacent to the nitrogen atom is expected to appear in the upfield region of the spectrum, typically around δ 40-50 ppm.

Characterization of various synthetic intermediates and final products in the thieno[3,2-b]pyrrole family consistently relies on ¹³C NMR for structural confirmation. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~120 - 130
C-3~110 - 120
C-3a~135 - 145
C-5~165 - 175
C-6~40 - 50
C-7a~140 - 150

For complex derivatives of this compound, where simple ¹H and ¹³C spectra may be ambiguous, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, which would definitively link the signals of H-2 and H-3 on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of C-2, C-3, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for assigning the quaternary carbons (C-3a, C-5, C-7a) by observing their correlations with nearby protons. For example, the N-H proton would show correlations to C-5, C-6, and C-7a, confirming the connectivity around the lactam ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₇NOS), the exact mass would be determined using high-resolution mass spectrometry (HRMS).

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.02 g/mol ).

Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the lactam ring, leading to a significant [M-28]⁺ peak. Subsequent fragmentation could involve the cleavage of the thiophene or pyrrole rings. The use of MALDI-TOF mass spectrometry has been noted in the characterization of larger molecules containing the thieno[3,2-b]pyrrole core. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

N-H Stretch: A key feature in the IR spectrum would be the stretching vibration of the N-H bond in the lactam. This typically appears as a moderate to strong, somewhat broad band in the region of 3200–3400 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretching vibration of the five-membered lactam ring is expected to be a very strong and sharp absorption band. Its frequency is typically higher than that of a linear amide, appearing in the range of 1700–1750 cm⁻¹.

C-H and C=C Vibrations: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce weaker bands in the 1450–1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H (Lactam)Stretch3200 - 3400Medium, Broad
Aromatic C-HStretch3000 - 3100Weak-Medium
Aliphatic C-HStretch2850 - 2960Weak-Medium
C=O (Lactam)Stretch1700 - 1750Strong, Sharp
Aromatic C=CStretch1450 - 1600Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a conjugated system. The fused aromatic rings of this compound constitute a chromophore that absorbs UV radiation.

The spectrum is expected to show absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λₘₐₓ) is influenced by the extent of conjugation. For the parent thienopyrrolone, λₘₐₓ is likely to be in the ultraviolet region, potentially between 250 and 350 nm. Studies on related thieno[3,2-b]pyridin-5(4H)-one derivatives show that the position of substituents on the aryl ring can significantly modulate the absorption and fluorescence properties, indicating the sensitivity of the electronic structure to substitution. rsc.orgresearchgate.net This highlights the potential for tuning the optical properties of this scaffold for various applications. rsc.org

X-ray Crystallography for Solid-State Structure Determination

The single-crystal X-ray diffraction analysis of 4-methyl-6-(4-methylphenyl)-4H-thieno[3,2-b]pyrrol-5(6H)-one provides a comprehensive view of its solid-state conformation and packing. The study reveals critical details regarding the planarity of the fused ring system and the spatial orientation of its substituents.

The crystal structure was determined with a high degree of precision, yielding detailed information on the unit cell parameters, which define the fundamental repeating unit of the crystal lattice. The compound crystallizes in a system that allows for an ordered and stable packing of the molecules.

Table 1: Crystal Data and Structure Refinement for 4-methyl-6-(4-methylphenyl)-4H-thieno[3,2-b]pyrrol-5(6H)-one (CCDC 898305)

ParameterValue
Empirical FormulaC₁₄H₁₃NOS
Formula Weight243.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2727(10)
b (Å)8.6401(4)
c (Å)21.3018(12)
α (°)90
β (°)105.316(7)
γ (°)90
Volume (ų)2351.1(3)
Z8
Calculated Density (g/cm³)1.373
R-factor (%)4.5

A key finding from the structural analysis is the near-planarity of the fused thieno[3,2-b]pyrrole core. This structural rigidity is a common feature in such fused heterocyclic systems and has significant implications for the molecule's electronic properties. The bond lengths and angles within this core are consistent with the expected values for the constituent thiophene and pyrrolone rings, showing the characteristic delocalization of electrons within the aromatic and pseudo-aromatic portions of the molecule.

Table 2: Selected Bond Lengths for the this compound Core

BondLength (Å)
S(1)-C(2)1.725(3)
S(1)-C(7a)1.734(3)
O(1)-C(5)1.223(4)
N(4)-C(3a)1.391(4)
N(4)-C(5)1.381(4)
C(2)-C(3)1.371(4)
C(3)-C(3a)1.431(4)
C(3a)-C(7a)1.378(4)
C(5)-C(6)1.481(4)
C(6)-C(7)1.512(4)
C(7)-C(7a)1.442(4)

This table highlights key bond distances within the central heterocyclic scaffold, providing insight into the bonding characteristics of the thienopyrrolone system.

The crystal packing of 4-methyl-6-(4-methylphenyl)-4H-thieno[3,2-b]pyrrol-5(6H)-one is stabilized by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, various C-H···O and C-H···π interactions likely play a significant role in the formation of the stable three-dimensional supramolecular architecture. These non-covalent interactions are critical in governing the solid-state properties of the material. The arrangement of the molecules in the crystal lattice is such that it maximizes favorable intermolecular contacts, leading to an energetically stable crystalline form.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic and structural properties of heterocyclic compounds. DFT calculations have been instrumental in designing novel organic semiconductors based on the broader thieno[3,2-b]pyrrole scaffold.

Electronic Structure Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties, such as its electron-donating and accepting capabilities. The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic transition energies.

Interactive Data Table: Representative Frontier Orbital Energies for Thieno[3,2-b]pyrrole Derivatives (Note: The following data is for related, substituted compounds and is provided for illustrative purposes, as specific data for 4H-thieno[3,2-b]pyrrol-5(6H)-one was not found.)

CompoundHOMO (eV)LUMO (eV)Method/Basis Set
TP-BT4T-TP-4.97-2.99B3LYP/6-31G
TP-BT2TT-TP-4.78-2.93B3LYP/6-31G

Molecular Geometry Optimization

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This optimized geometry is fundamental for predicting other properties, including vibrational frequencies and electronic spectra. For fused heterocyclic systems like thieno[3,2-b]pyrroles, geometry optimization reveals the degree of planarity, which is critical for effective π-orbital overlap and charge transport in organic electronic applications. Studies on related molecules, such as thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives, have shown that DFT methods can accurately predict bond lengths and dihedral angles, confirming their highly planar structures which facilitate charge transfer.

Quantum-Chemical Studies of Reactivity and Selectivity

Quantum-chemical calculations provide insights into the reactivity of molecules, predicting where chemical reactions are most likely to occur.

Electron Density Distribution Analysis

Analysis of the electron density distribution reveals the electron-rich and electron-poor regions of a molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. In thieno[3,2-b]pyrrole systems, the electron-rich nature of the pyrrole (B145914) and thiophene (B33073) rings generally dictates their reactivity in processes like electrophilic substitution.

Reaction Pathway and Transition State Calculations

Theoretical calculations can map out the energy profile of a chemical reaction, identifying the transition states and intermediates involved. This allows for a detailed understanding of reaction mechanisms and the factors controlling reaction rates and product selectivity. While syntheses of various 4H-thieno[3,2-b]pyrrole derivatives are documented, specific theoretical calculations detailing the reaction pathways for the formation or subsequent reactions of the parent this compound are not specified in the available research.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are typically used for larger systems, such as polymers or molecules in a solvent, to study their dynamic behavior over time. For a single small molecule like this compound, MD simulations are less common. However, they could be implicitly relevant for understanding how this molecule might interact with other molecules, surfaces, or within a larger supramolecular assembly, providing insights into processes like self-aggregation and film morphology in solid-state applications.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of the this compound scaffold, particularly thieno[3,2-b]pyrrole-5-carboxamides, three-dimensional QSAR (3D-QSAR) models have been developed to understand the structural requirements for potent biological activity.

A significant study focused on a series of 55 thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine (B10760008) Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov To elucidate the structure-activity relationships, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

The developed 3D-QSAR models demonstrated good predictive capabilities. nih.govrsc.org The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.783 and a non-cross-validated correlation coefficient (r²) of 0.944. nih.govrsc.org The CoMSIA model showed a q² of 0.728 and an r² of 0.982. nih.govrsc.org Both models had strong external predictive power, with predictive correlation coefficients (r²pred) of 0.851 for CoMFA and 0.814 for CoMSIA. nih.govrsc.org These robust statistical values indicate that the models are reliable for guiding the design of new, more potent LSD1 inhibitors based on the thieno[3,2-b]pyrrole scaffold. nih.gov

The contour maps generated from these models provide theoretical guidance for structural optimization. They highlight the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules, indicating favorable and unfavorable regions for substitution. This allows for the rational design of derivatives with improved inhibitory activity against LSD1. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Thieno[3,2-b]pyrrole-5-carboxamide Derivatives

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²pred (Predictive r²)
CoMFA 0.783 0.944 0.851

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the atomic level. Several studies have utilized molecular docking to investigate the binding modes of 4H-thieno[3,2-b]pyrrole derivatives with their biological targets.

In the context of anticancer research, molecular docking was used to explore the target of a particularly active 4H-thieno[3,2-b]pyrrole derivative, compound 8i . researchgate.net The results of these studies suggested that this compound may induce apoptosis by inhibiting the activity of methionine aminopeptidase (B13392206) 2 (MetAP2), positioning it as a potential potent inhibitor of this enzyme. researchgate.net

Further detailed docking studies were performed on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives to understand their binding interactions with Histone Lysine Specific Demethylase 1 (LSD1). nih.gov These studies were crucial for explaining the structure-activity relationship and for developing the 3D-QSAR models mentioned previously. nih.gov The docking analysis revealed the specific binding modes of these inhibitors within the active site of LSD1, identifying key amino acid residues involved in the interaction. While the crystal structures for some small molecules with LSD1 were known, the binding modes for the majority of the 55 compounds in the series were uncertain until elucidated by these docking simulations. nih.gov The insights gained from these docking poses were instrumental in aligning the molecules for the subsequent CoMFA and CoMSIA analyses. nih.gov

Table 2: Investigated Protein Targets for 4H-thieno[3,2-b]pyrrole Derivatives in Molecular Docking Studies

Derivative Class Protein Target Key Finding
4H-thieno[3,2-b]pyrrole derivatives Methionine aminopeptidase 2 (MetAP2) Compound 8i was identified as a potential potent inhibitor, likely inducing apoptosis through MetAP2 inhibition. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

While several methods for constructing the thieno[3,2-b]pyrrole system exist, the development of more efficient, sustainable, and versatile synthetic pathways remains a key area of future research. Current strategies often involve multi-step processes or require harsh reaction conditions.

Future efforts will likely focus on:

Catalytic C-H Activation: Direct functionalization of thiophene (B33073) and pyrrole (B145914) precursors through C-H activation would represent a more atom-economical approach, reducing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow synthesis could offer improved reaction control, scalability, and safety, facilitating the rapid production of the thieno[3,2-b]pyrrolone core.

Photocatalysis and Electrosynthesis: The use of visible-light photocatalysis or electrochemical methods could provide milder and more environmentally friendly alternatives to traditional synthetic transformations.

One-Pot Reactions: Designing novel multi-component or domino reactions that allow for the construction of the fused ring system in a single step from simple starting materials will be a significant goal. A notable existing method involves the rhodium(II)-mediated Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates to yield 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones. nih.govresearchgate.net

Table 1: Comparison of Existing and Future Synthetic Approaches

Approach Description Potential Advantages
Current: Multi-step Synthesis Traditional linear synthesis involving protection, activation, and cyclization steps. Well-established and reliable for specific derivatives.
Future: C-H Activation Direct formation of C-C or C-N bonds on the thiophene/pyrrole rings. Increased atom economy, reduced waste.
Future: Flow Chemistry Reactions performed in continuous-flow reactors. Enhanced safety, scalability, and process control.

| Future: Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, access to unique reactivity. |

Exploration of New Derivatization Strategies

The biological activity and material properties of the 4H-thieno[3,2-b]pyrrol-5(6H)-one scaffold are highly dependent on the nature and position of its substituents. Future research will undoubtedly focus on expanding the chemical space around this core through innovative derivatization.

Key future directions include:

Combinatorial Chemistry: The use of parallel solution-phase synthesis to create large libraries of derivatives by modifying key functional groups, such as an initial alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylate, is a proven strategy. nih.govacs.org This allows for the rapid exploration of structure-activity relationships (SAR).

Late-Stage Functionalization: Developing methods for selectively introducing functional groups onto the pre-formed thienopyrrolone skeleton is highly desirable. This would enable the efficient diversification of complex molecules at a late stage in the synthesis.

Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can fine-tune the compound's efficacy, selectivity, and pharmacokinetic properties. For instance, replacing a pyrrole NH with a thiophene sulfur atom tests the significance of a hydrogen bond donor versus an acceptor in target engagement. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of novel this compound derivatives is crucial for their rational design and application. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. nih.gov

Future research should incorporate:

Solid-State NMR (ssNMR): For insoluble derivatives or polymeric materials, ssNMR can provide valuable information about the structure and packing in the solid state.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can probe molecular dynamics and intermolecular interactions on ultrafast timescales, which is particularly relevant for understanding charge transport in organic materials.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy is essential for determining their stereochemistry and studying their interactions with chiral biological targets.

Advanced Fluorescence Spectroscopy: Techniques like time-resolved fluorescence and fluorescence anisotropy can elucidate the photophysical properties of emissive derivatives, which is critical for their application in probes and organic electronics. mdpi.comnih.gov

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and optimization of new compounds. Future research on this compound will benefit immensely from this integrated approach.

Prospective integrated strategies include:

Virtual Screening: Using molecular docking and other computational methods to screen large virtual libraries of thienopyrrolone derivatives against biological targets of interest, such as enzymes or receptors. nih.gov

DFT Calculations: Employing Density Functional Theory (DFT) to predict the electronic properties (e.g., HOMO-LUMO gaps), absorption/emission spectra, and reactivity of new derivatives, thereby guiding synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of thienopyrrolone derivatives in complex environments, such as in a binding pocket of a protein or within a polymer matrix, to understand their dynamic interactions and stability.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of the compounds with their observed biological activity or material properties, enabling the prediction of the properties of yet-unsynthesized molecules.

Expansion of Medicinal Chemistry Applications

The thieno[3,2-b]pyrrole scaffold is considered a "privileged" structure in medicinal chemistry, with derivatives showing promise as anticancer agents. researchgate.netresearchgate.net Future work will aim to broaden the therapeutic potential of this compound derivatives.

Potential therapeutic areas for future investigation include:

Kinase Inhibition: Many fused heterocyclic compounds are potent kinase inhibitors. elsevierpure.com Screening thienopyrrolone libraries against various kinases involved in cancer and inflammatory diseases is a promising avenue.

Neurodegenerative Diseases: Derivatives could be explored as negative allosteric modulators (NAMs) of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a target for various neurological disorders. nih.gov

Antiviral and Antimicrobial Agents: The structural similarity to other biologically active heterocycles suggests potential applications in combating infectious diseases. researchgate.net

Target Identification: For compounds with demonstrated cellular activity, like the inhibition of colon cancer cell growth, "target fishing" strategies combined with molecular docking can identify specific protein targets, such as methionine aminopeptidase (B13392206) 2. researchgate.net

Table 2: Potential Medicinal Chemistry Targets

Therapeutic Area Potential Molecular Target(s) Rationale
Oncology Protein Kinases, Methionine Aminopeptidase 2 Proven cytotoxic effects of thieno[2,3-d]pyrimidin-4-one analogs and specific 4H-thieno[3,2-b]pyrrole derivatives. researchgate.netelsevierpure.com
Neurology mGlu₅ Receptors Scaffold hopping from known mGlu₅ NAMs suggests potential activity. nih.gov

| Infectious Diseases | Viral Polymerases, Bacterial Enzymes | Broad biological activity profile of related furano- and thienopyrroles. researchgate.net |

Innovation in Material Science Applications

The electron-rich, planar nature of the thieno[3,2-b]pyrrole system makes it an excellent building block for organic electronic materials. oup.comacs.org Future research is expected to harness the properties of this compound and its derivatives for new technological applications.

Areas for future materials research include:

Organic Field-Effect Transistors (OFETs): By incorporating the thienopyrrolone core into donor-acceptor small molecules or polymers, new p-type semiconductors can be developed. The backbone curvature and molecular packing can be fine-tuned to optimize charge carrier mobility. acs.org

Organic Solar Cells (OSCs): The strong electron-donating ability of the pyrrole moiety makes the scaffold suitable for designing novel non-fullerene acceptors, potentially leading to high-performance polymer solar cells with low energy loss. oup.com

Fluorescent Probes and Sensors: Derivatization can lead to compounds with strong fluorescence, making them candidates for chemical sensors or biological imaging agents. The photophysical properties are highly dependent on the substitution pattern. mdpi.comnih.gov

Luminescent Solar Concentrators (LSCs): Donor-acceptor-donor type molecules based on related thieno-fused cores have shown large Stokes shifts and visible-NIR emissions, highlighting their potential for use in LSCs. mdpi.com

Q & A

Q. Basic

  • Toxicity mitigation : Derivatives exhibit acute toxicity (e.g., LD50_{50} 25 mg/kg in mice via oral route). Use PPE (gloves, goggles) and work in fume hoods .
  • Storage : Store at 2–8°C in sealed, light-protected containers to prevent degradation .
  • Waste disposal : Neutralize acidic residues (e.g., carboxylic acid derivatives) with NaHCO3_3 before disposal to avoid SOx_x/NOx_x emissions during incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.